molecular formula C10H15NO2S B592534 Ethyl 2-(tert-butyl)thiazole-4-carboxylate CAS No. 1197010-34-6

Ethyl 2-(tert-butyl)thiazole-4-carboxylate

Cat. No.: B592534
CAS No.: 1197010-34-6
M. Wt: 213.295
InChI Key: OFCIFKZCZOSPCI-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a chemical compound with the CAS Number: 79247-72-6 . It has a molecular weight of 213.3 and its IUPAC name is ethyl 4-tert-butyl-1,3-thiazole-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4-(tert-butyl)thiazole-2-carboxylate is 1S/C10H15NO2S/c1-5-13-9(12)8-11-7(6-14-8)10(2,3)4/h6H,5H2,1-4H3 .


Physical and Chemical Properties Analysis

Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was structurally characterized, revealing a hydrogen-bonded dimer formation through N—H⋯N and N—H⋯O interactions, suggesting potential applications in crystal engineering and molecular recognition studies (Lynch & Mcclenaghan, 2004).

Antibacterial Activity

A study on 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, synthesized via transesterification, highlighted their kinetic characteristics and investigated their antimicrobial activity, indicating potential for antibacterial applications (Markovich et al., 2014).

Optical and Nonlinear Optical Properties

The synthesis and characterization of ethyl-2-substituted-hydrazinyl thiazole-4-carboxylates revealed significant nonlinear optical (NLO) properties through DFT studies, suggesting their utility in technological applications related to NLO materials (Haroon et al., 2019).

Organic Semiconductors and Molecular Conductors

Research on bulky substituents like tert-butyl in molecular conductors, such as [Au(Et-thiazdt)2], showed that they can influence solid-state structures and charge mobility, opening avenues for designing new organic semiconductors with tailored properties (Filatre-Furcate et al., 2016).

Synthetic Methodologies and Derivatives

The synthesis of ethyl 2-amino-thiazole-4-carboxylate derivatives and their subsequent transformation into various functionalized compounds has been a focus of research, with implications for creating novel chemical entities for further biological and chemical studies (Zhuo-qiang, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and manage risks .

Future Directions

The synthesized compounds related to Ethyl 2-(tert-butyl)thiazole-4-carboxylate showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions in the development of new antimicrobial agents.

Properties

IUPAC Name

ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-14-9(11-7)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCIFKZCZOSPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 3-bromo-2-oxopropanoate (6.20 mL, 49.40 mmol) was added very carefully to a stirred solution of 2,2-dimethylpropanethioamide (5.79 g, 49.40 mmol) in ethanol (60 mL). The solution was then heated under reflux for 16 h. After cooling, the reaction mixture was diluted with EtOAc, washed with saturated aqueous sodium bicarbonate solution and evaporated in vacuo. Purification by silica gel chromatography (Biotage, 100 g) eluting with EtOAc: iso-hexane, 1:10 gave the sub-title compound as a yellow oil. Yield: 6.56 g
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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